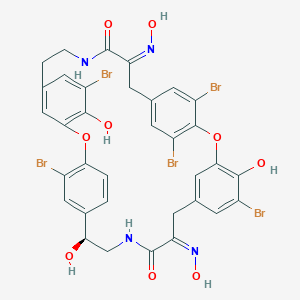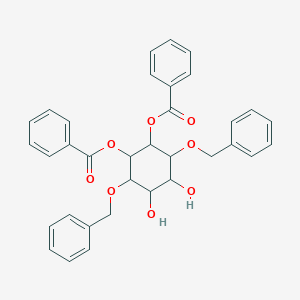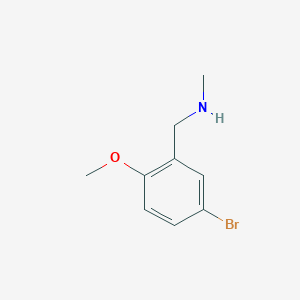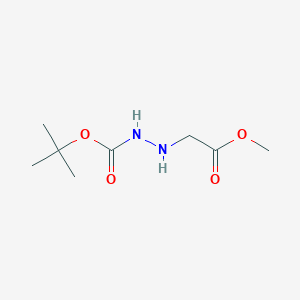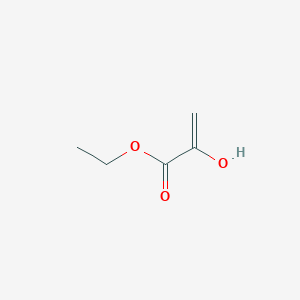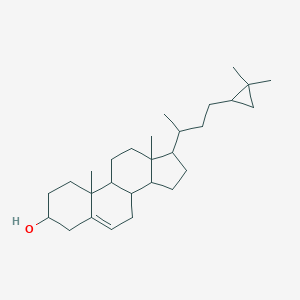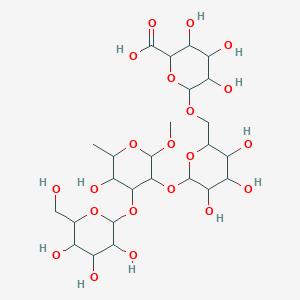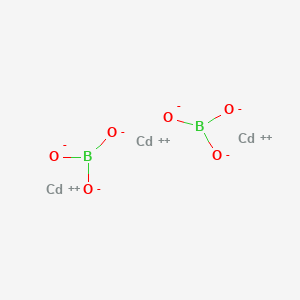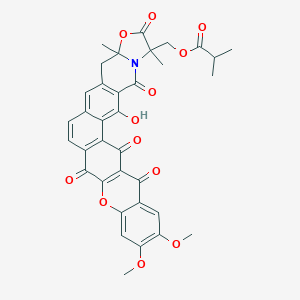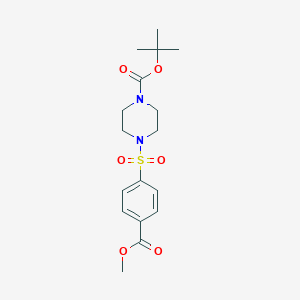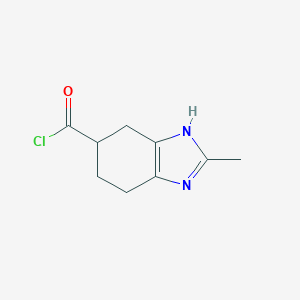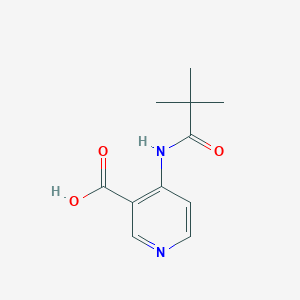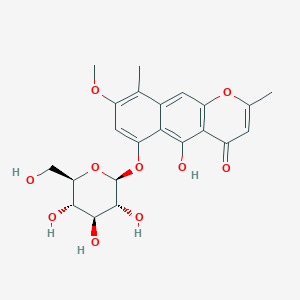
Quinquangulin-6-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinquangulin-6-glucoside is a naturally occurring compound that belongs to the family of flavonoids. It is found in various plants, including the bark of the oak tree and the leaves of the tea plant. This compound has been studied extensively for its potential health benefits, including its ability to act as an antioxidant, anti-inflammatory, and anticancer agent.
Mecanismo De Acción
Quinquangulin-6-glucoside works by inhibiting the activity of certain enzymes and signaling pathways in the body. This can help to reduce oxidative stress and inflammation, which are both factors that contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
Research has shown that quinquangulin-6-glucoside can have a range of biochemical and physiological effects on the body. These include reducing oxidative stress, reducing inflammation, improving insulin sensitivity, and promoting cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using quinquangulin-6-glucoside in lab experiments is that it is a naturally occurring compound, which means it is generally considered safe and non-toxic. Additionally, it has been extensively studied, which means there is a wealth of information available about its properties and potential health benefits. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale studies.
Direcciones Futuras
There are many potential future directions for research on quinquangulin-6-glucoside. One area of interest is its potential use as an anticancer agent. Research has shown that this compound has the ability to inhibit the growth and spread of cancer cells, which makes it a promising candidate for further study. Additionally, there is interest in exploring the potential of this compound as a treatment for various inflammatory conditions, such as arthritis and asthma. Finally, there is interest in studying the potential of quinquangulin-6-glucoside as a treatment for various metabolic disorders, such as diabetes and obesity.
Métodos De Síntesis
Quinquangulin-6-glucoside can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to extract the compound from the plant material. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in a laboratory setting.
Aplicaciones Científicas De Investigación
Quinquangulin-6-glucoside has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that this compound has antioxidant properties, which means it can help to protect cells from damage caused by free radicals. Additionally, it has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Propiedades
Número CAS |
132922-82-8 |
|---|---|
Nombre del producto |
Quinquangulin-6-glucoside |
Fórmula molecular |
C22H24O10 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
5-hydroxy-8-methoxy-2,9-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |
InChI |
InChI=1S/C22H24O10/c1-8-4-11(24)17-13(30-8)5-10-9(2)12(29-3)6-14(16(10)19(17)26)31-22-21(28)20(27)18(25)15(7-23)32-22/h4-6,15,18,20-23,25-28H,7H2,1-3H3/t15-,18-,20+,21-,22-/m1/s1 |
Clave InChI |
LMHFPNXXSGHPCH-BZGGIJSCSA-N |
SMILES isomérico |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)C |
SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |
Otros números CAS |
132922-82-8 |
Sinónimos |
QQG-GP quinquangulin-6-glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



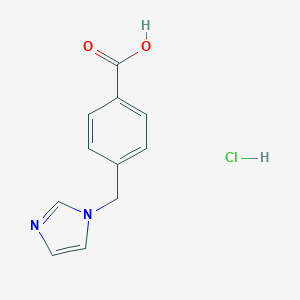
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
